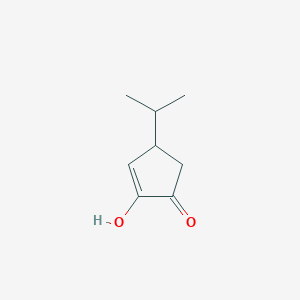
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring a hydroxyl group and an isopropyl group attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone derivatives . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The acid-catalyzed dehydration method is often preferred due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Applications De Recherche Scientifique
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial for its biological activity . The compound’s hydroxyl group can form hydrogen bonds with target proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A parent compound with similar structural features but lacking the hydroxyl and isopropyl groups.
4-Hydroxy-2-cyclopentenone: Another derivative with a hydroxyl group at a different position.
3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: A compound with additional methyl groups.
Uniqueness
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54639-82-6 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-hydroxy-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5(2)6-3-7(9)8(10)4-6/h3,5-6,9H,4H2,1-2H3 |
Clé InChI |
HJNJSDSSHSURQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




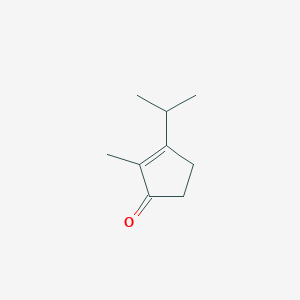

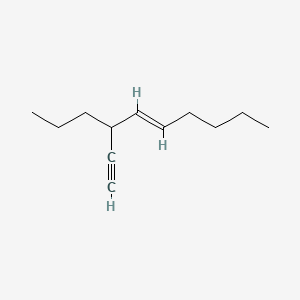

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
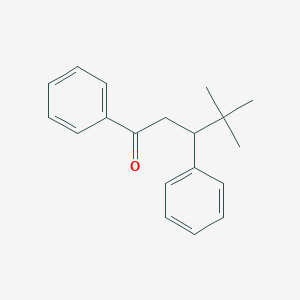
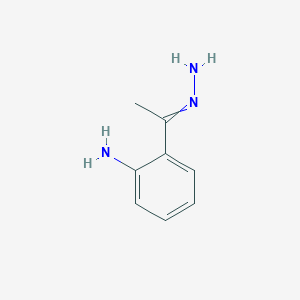
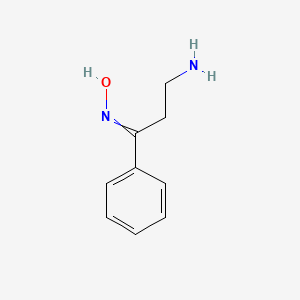
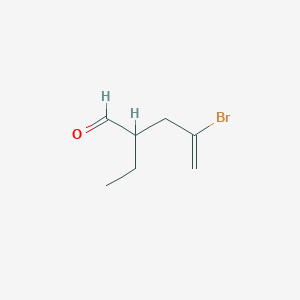

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

